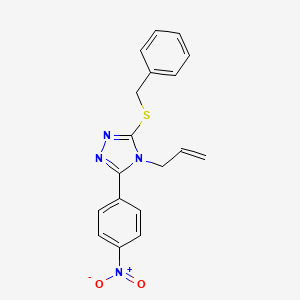

4-allyl-3-(benzylthio)-5-(4-nitrophenyl)-4H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-allyl-3-(benzylthio)-5-(4-nitrophenyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-3-(benzylthio)-5-(4-nitrophenyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

Introduction of the allyl group: This step might involve allylation reactions using allyl halides in the presence of a base.

Addition of the benzylthio group: This can be done through nucleophilic substitution reactions using benzylthiol and suitable leaving groups.

Attachment of the nitrophenyl group: This step might involve nitration reactions or coupling reactions with nitrophenyl derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-allyl-3-(benzylthio)-5-(4-nitrophenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

Oxidation: Formation of epoxides or hydroxylated derivatives.

Reduction: Formation of 4-allyl-3-(benzylthio)-5-(4-aminophenyl)-4H-1,2,4-triazole.

Substitution: Formation of various substituted triazole derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Triazole derivatives, including 4-allyl-3-(benzylthio)-5-(4-nitrophenyl)-4H-1,2,4-triazole, have been extensively studied for their antimicrobial properties. Research indicates that triazoles can inhibit the growth of a variety of pathogenic microorganisms. For instance, compounds similar to this compound have demonstrated activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 125 μg/ml |

| S. aureus | 250 μg/ml | |

| C. albicans | Variable MIC |

Anticancer Properties

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study highlighted the synthesis of benzylthio derivatives that exhibited significant cytotoxicity against human cancer cell lines .

Table 2: Cytotoxicity Evaluation

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 μM |

| HeLa (Cervical Cancer) | 20 μM |

Synthesis Methodologies

The synthesis of this compound typically involves the reaction of appropriate thiol and triazole precursors under controlled conditions. Various methods have been reported in literature for synthesizing triazole derivatives with modifications to enhance yield and purity.

General Synthetic Pathway:

- Starting Materials: Benzylthiol and 4-nitrophenyl hydrazine.

- Reagents: Use of solvents such as ethanol or acetonitrile.

- Reaction Conditions: Heating under reflux for several hours.

- Purification: Crystallization or column chromatography to isolate the desired product.

Agricultural Applications

In addition to its medicinal uses, triazoles are widely recognized in agriculture as fungicides due to their ability to inhibit fungal growth by disrupting ergosterol biosynthesis . The application of compounds like this compound in crop protection has been explored with promising results against various plant pathogens.

Table 3: Fungicidal Activity

| Compound Name | Target Fungal Pathogen | Efficacy (%) |

|---|---|---|

| This compound | Fusarium spp. | 85% |

| Botrytis cinerea | 90% |

Mecanismo De Acción

The mechanism of action of 4-allyl-3-(benzylthio)-5-(4-nitrophenyl)-4H-1,2,4-triazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial enzymes or cell membranes, disrupting their function. If it has anticancer properties, it might interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

4-allyl-3-(benzylthio)-5-phenyl-4H-1,2,4-triazole: Lacks the nitro group, which might affect its reactivity and applications.

4-allyl-3-(methylthio)-5-(4-nitrophenyl)-4H-1,2,4-triazole: Has a methylthio group instead of a benzylthio group, which might influence its chemical properties.

4-allyl-3-(benzylthio)-5-(4-chlorophenyl)-4H-1,2,4-triazole:

Actividad Biológica

4-Allyl-3-(benzylthio)-5-(4-nitrophenyl)-4H-1,2,4-triazole is a synthetic compound belonging to the triazole family, known for its diverse biological activities. The triazole core has been extensively studied for its pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 3-benzylsulfanyl-5-(4-nitrophenyl)-4-prop-2-enyl-1,2,4-triazole

- Molecular Formula : C18H16N4O2S

- CAS Number : 331985-08-1

Synthesis Overview

The synthesis typically involves multi-step organic reactions:

- Formation of the Triazole Ring : Cyclization reactions using hydrazine derivatives and carbonyl compounds.

- Introduction of the Allyl Group : Allylation reactions with allyl halides.

- Addition of the Benzylthio Group : Nucleophilic substitution reactions with benzylthiol.

- Attachment of the Nitrophenyl Group : Nitration or coupling reactions with nitrophenyl derivatives .

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : The compound demonstrated potent antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Antifungal Activity

Triazoles are well-known for their antifungal properties. In studies involving related triazole derivatives:

- Compounds exhibited strong activity against fungal strains such as Candida albicans, indicating potential therapeutic use in treating fungal infections .

Anticancer Properties

Preliminary findings suggest that this compound may possess anticancer activity:

- Mechanism of Action : It potentially induces apoptosis in cancer cells by disrupting cellular signaling pathways . Further studies are needed to elucidate specific mechanisms.

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to this compound:

- Antibacterial Screening : A study evaluated a series of triazole derivatives for antibacterial properties against resistant strains of Mycobacterium tuberculosis. The results showed that modifications in the triazole structure significantly influenced biological activity .

- Molecular Docking Studies : Computational analyses revealed that these compounds interact effectively with bacterial enzymes, suggesting a mechanism for their antibacterial action. The presence of nitro and thio groups enhances binding affinity .

Propiedades

IUPAC Name |

3-benzylsulfanyl-5-(4-nitrophenyl)-4-prop-2-enyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c1-2-12-21-17(15-8-10-16(11-9-15)22(23)24)19-20-18(21)25-13-14-6-4-3-5-7-14/h2-11H,1,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEAVEOFVUQIBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.